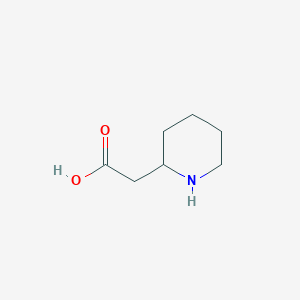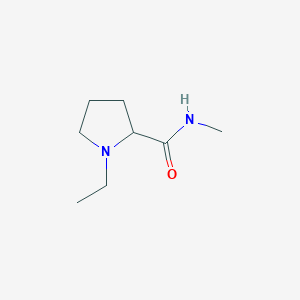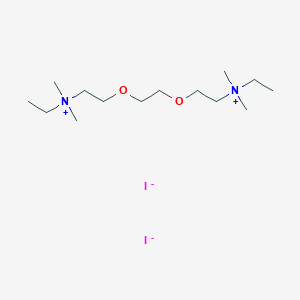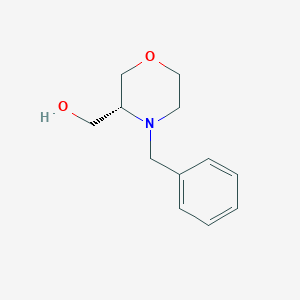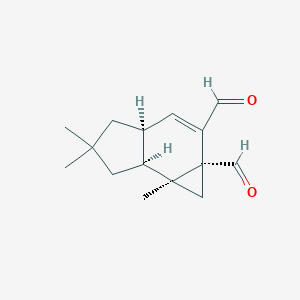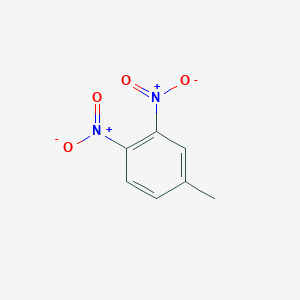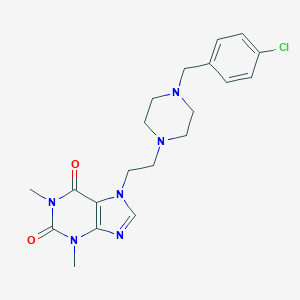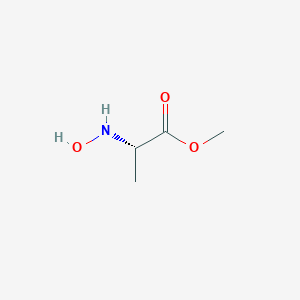
Methyl (2S)-2-(hydroxyamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-(hydroxyamino)propanoate, also known as L-hydroxynorvaline methyl ester, is a chemical compound with the molecular formula C5H11NO3. It is a derivative of norvaline, an amino acid that is not commonly found in proteins. Methyl (2S)-2-(hydroxyamino)propanoate has gained attention in the scientific community due to its potential applications in research and medicine.
Mecanismo De Acción
Methyl (2S)-2-(hydroxyamino)propanoate inhibits the activity of arginyl-tRNA protein transferase by binding to the enzyme's active site. This prevents the enzyme from transferring arginine to tRNA, which is necessary for the degradation of some proteins.
Efectos Bioquímicos Y Fisiológicos
Methyl (2S)-2-(hydroxyamino)propanoate has been shown to increase the levels of certain proteins in cells, including the tumor suppressor protein p53 and the anti-apoptotic protein Bcl-2. These effects suggest that methyl (2S)-2-(hydroxyamino)propanoate may have potential applications in cancer research and therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl (2S)-2-(hydroxyamino)propanoate in lab experiments is its ability to selectively inhibit the activity of arginyl-tRNA protein transferase. This allows researchers to investigate the functions of specific proteins that are degraded by this enzyme. However, one limitation of using methyl (2S)-2-(hydroxyamino)propanoate is that it may not be effective in inhibiting the degradation of all proteins, as some proteins are degraded through alternative pathways.
List of
Direcciones Futuras
1. Investigating the potential of methyl (2S)-2-(hydroxyamino)propanoate as a cancer therapy.
2. Developing more selective inhibitors of arginyl-tRNA protein transferase.
3. Studying the effects of methyl (2S)-2-(hydroxyamino)propanoate on the degradation of specific proteins in different cell types.
4. Exploring the use of methyl (2S)-2-(hydroxyamino)propanoate in the treatment of neurodegenerative diseases.
5. Investigating the potential of methyl (2S)-2-(hydroxyamino)propanoate as a tool for studying protein synthesis and degradation in different organisms.
Métodos De Síntesis
Methyl (2S)-2-(hydroxyamino)propanoate can be synthesized through a multistep process starting with the reaction of L-norvaline with hydroxylamine hydrochloride to form Methyl (2S)-2-(hydroxyamino)propanoatevaline. This intermediate is then methylated using dimethyl sulfate to yield the final product, methyl (2S)-2-(hydroxyamino)propanoate.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-(hydroxyamino)propanoate has been used in various scientific studies as a tool to investigate the mechanisms of protein synthesis and degradation. It has been shown to inhibit the activity of the enzyme arginyl-tRNA protein transferase, which plays a role in protein degradation. This inhibition leads to an increase in the levels of certain proteins, which can be useful in studying their functions.
Propiedades
Número CAS |
104739-54-0 |
|---|---|
Nombre del producto |
Methyl (2S)-2-(hydroxyamino)propanoate |
Fórmula molecular |
C4H9NO3 |
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
methyl (2S)-2-(hydroxyamino)propanoate |
InChI |
InChI=1S/C4H9NO3/c1-3(5-7)4(6)8-2/h3,5,7H,1-2H3/t3-/m0/s1 |
Clave InChI |
KYQNTDNAXKMGEU-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](C(=O)OC)NO |
SMILES |
CC(C(=O)OC)NO |
SMILES canónico |
CC(C(=O)OC)NO |
Sinónimos |
L-Alanine, N-hydroxy-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)

